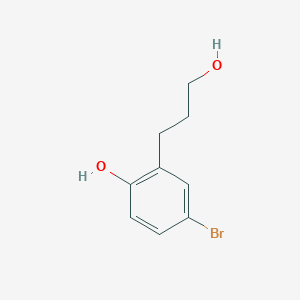

4-Bromo-2-(3-hydroxypropyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

33567-65-6 |

|---|---|

Molecular Formula |

C9H11BrO2 |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-2-(3-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H11BrO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |

InChI Key |

IEMJHIWFWIZOMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCCO)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo 2 3 Hydroxypropyl Phenol

Precursor-Based Synthesis Approaches

The construction of 4-Bromo-2-(3-hydroxypropyl)phenol is most logically achieved through the functionalization of suitable precursors. This can involve either the introduction of a bromine atom onto a phenolic precursor already bearing the hydroxypropyl chain, or the attachment of the hydroxypropyl group to a pre-brominated phenolic ring. Sequential functionalization strategies are paramount in achieving the desired substitution pattern.

Introduction of Bromine Atom onto Phenolic Precursors

The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. Phenols are highly activated towards this reaction due to the strong electron-donating nature of the hydroxyl group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. nih.govpressbooks.pub

A common and effective method for the selective bromination of phenols is the use of N-bromosuccinimide (NBS). nih.govorganic-chemistry.org NBS serves as a source of electrophilic bromine and offers advantages in terms of handling and selectivity compared to elemental bromine. The reaction conditions, including the choice of solvent, can significantly influence the outcome. For instance, the use of polar solvents can facilitate the reaction. rsc.org

Another approach involves the use of hydrogen bromide (HBr) in the presence of an oxidizing agent, such as dimethyl sulfoxide (B87167) (DMSO). ccspublishing.org.cn This system generates an electrophilic bromine species in situ. The regioselectivity of this method can be further enhanced by employing sterically hindered sulfoxides, which can favor bromination at the less sterically hindered para position. ccspublishing.org.cnchemistryviews.org

Introduction of Hydroxypropyl Side Chain onto Aromatic Rings

The synthesis of the key precursor, 2-(3-hydroxypropyl)phenol (B73537), can be accomplished through the reduction of 3,4-dihydrocoumarin. Commercially available data indicates a synthetic route where 3,4-dihydrocoumarin is reduced using a suitable reducing agent to yield 2-(3-hydroxypropyl)phenol. pressbooks.pub This method provides a direct pathway to the required ortho-substituted phenolic precursor.

Alternatively, the introduction of an alkyl chain onto a phenolic ring can be achieved through Friedel-Crafts alkylation or acylation followed by reduction. However, these methods can sometimes suffer from issues with regioselectivity and polysubstitution, making the reduction of a pre-formed heterocyclic system like dihydrocoumarin (B191007) a more controlled approach.

Sequential Functionalization Strategies for Target Compound Formation

The most logical synthetic route to this compound involves a sequential functionalization strategy. The preferred sequence would likely be the synthesis of the precursor 2-(3-hydroxypropyl)phenol first, followed by its regioselective bromination.

This approach is favored because the directing effects of the existing substituents on the precursor, the hydroxyl group and the 3-hydroxypropyl group, work in concert to favor the desired regiochemistry in the subsequent bromination step. The strong ortho-, para-directing hydroxyl group and the ortho-, para-directing alkyl group will both activate the position para to the hydroxyl group (position 4) for electrophilic attack. This strong directing influence is key to achieving a high yield of the desired 4-bromo isomer.

Regioselective Synthesis Considerations in Bromination

Achieving the desired 4-bromo substitution pattern on the 2-(3-hydroxypropyl)phenol precursor is the cornerstone of a successful synthesis. This requires careful control over the regioselectivity of the bromination reaction.

Control of Electrophilic Aromatic Substitution for Bromination

The hydroxyl group of a phenol (B47542) is a powerful activating group and a strong ortho-, para-director in electrophilic aromatic substitution reactions. pressbooks.puborganicchemistrytutor.com The alkyl group at the ortho position is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. libretexts.org In the case of 2-(3-hydroxypropyl)phenol, both the hydroxyl and the hydroxypropyl groups direct incoming electrophiles to the 4-position (para to the hydroxyl group) and the 6-position (ortho to the hydroxyl group and para to the hydroxypropyl group).

Due to the powerful directing effect of the hydroxyl group, the positions ortho and para to it are significantly more reactive than other positions on the ring. The electronic effects of both substituents converge to strongly favor substitution at the 4-position.

Strategies for Ortho- and Para-Selectivity in Phenolic Bromination

While the electronic directing effects in 2-(3-hydroxypropyl)phenol inherently favor bromination at the 4-position, reaction conditions can be optimized to maximize this selectivity and minimize the formation of other isomers.

The choice of brominating agent and solvent system is critical. The use of N-bromosuccinimide (NBS) in a polar solvent like methanol, often in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH), has been shown to be effective for the mono-ortho-bromination of para-substituted phenols. nih.gov For a 2-substituted phenol like our precursor, this type of system can be adapted to favor para-bromination relative to the hydroxyl group.

Furthermore, methods employing HBr with sterically hindered sulfoxides have demonstrated high para-selectivity in the bromination of phenols by potentially blocking the more sterically accessible ortho position. ccspublishing.org.cnchemistryviews.org Careful selection of the reaction temperature is also crucial; lower temperatures often favor the thermodynamically more stable para-product. youtube.com

By leveraging the inherent directing effects of the substituents and carefully selecting the bromination reagents and conditions, the synthesis of this compound can be achieved with high regiochemical control.

Methodological Advancements in Phenol Bromination

The introduction of a bromine atom onto a phenol ring is a fundamental electrophilic substitution reaction. savemyexams.com Due to the activating nature of the hydroxyl group, which increases the electron density of the benzene (B151609) ring, phenols are more reactive than benzene itself and can often be brominated under milder conditions, sometimes without a catalyst. savemyexams.com However, achieving high regioselectivity and avoiding the formation of polybrominated byproducts remains a key challenge. Modern advancements focus on developing cleaner, more efficient, and selective bromination techniques, including catalyst-free systems and the use of recyclable reagents.

Catalyst-Free Approaches: Recent progress has led to the development of bromination methods that circumvent the need for traditional catalysts. These approaches often rely on alternative energy sources or novel reagent systems to drive the reaction.

Electrochemical Synthesis: Electrochemistry offers a powerful, catalyst-free method for generating reactive bromine species from stable bromide salts under controlled conditions. researchgate.net This technique minimizes waste by avoiding the use of surplus oxidizing agents and allows for precise control over the reaction. researchgate.net

Visible-Light-Driven Methods: Photocatalysis using visible light, such as a blue LED, has been reported for the C-H functionalization of free phenols, providing a pathway for reactions at room temperature without a metal catalyst. nih.gov

Mechanochemical Approaches: Solvent- and catalyst-free bromofunctionalization of olefins has been achieved through mechanochemistry (ball milling). researchgate.net This technique uses mechanical force to initiate reactions, offering a green chemistry approach that could be adapted for phenol bromination. researchgate.net

Recyclable and Eco-Friendly Reagents: The use of hazardous reagents like elemental bromine is being replaced by safer and more sustainable alternatives.

N-Bromosuccinimide (NBS): NBS is a widely used alternative to liquid bromine for the bromination of aromatic compounds under mild conditions. cambridgescholars.com

I(iii)-Based Reagents: A notable advancement is the use of hypervalent iodine(III) reagents, such as the system combining phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃). nih.gov This system creates a highly efficient brominating agent (PhIOAcBr) in situ. The reagents are inexpensive, the reaction proceeds under mild conditions (room temperature, open flask), and it has been shown to be effective for gram-scale synthesis with excellent yields. nih.gov

Oxidative Bromination: Systems using a stable bromide salt (e.g., KBr, HBr) in combination with an oxidant (e.g., H₂O₂, DMSO) provide an effective method for bromination. researchgate.netnih.gov This approach avoids the direct handling of bromine and often utilizes more environmentally benign components. researchgate.netnih.gov

The table below summarizes some advanced methodologies applicable to phenol bromination.

| Methodology | Key Reagents/Conditions | Advantages | Citation |

| Electrochemical Synthesis | Graphite anode, nickel cathode, n-Bu₄NPF₆ electrolyte | Catalyst-free, avoids exogenous oxidants, precise control | nih.gov |

| I(iii)-Based Reagent | PIDA and AlBr₃ | Mild conditions (room temp), high yields, inexpensive reagents | nih.gov |

| Two-Phase Solvent System | Water and an unreactive organic solvent (e.g., methylene (B1212753) chloride) | High yield, product purity, reusable solvent | google.com |

| Mechanochemistry | N-Bromoimide, mechanical force (ball milling) | Solvent-free, catalyst-free, green approach | researchgate.net |

| Oxidative Bromination | HBr with DMSO (oxidant) | Utilizes a mild oxidant and stable bromine source | researchgate.net |

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

The synthesis of a molecule like this compound from simpler precursors is inherently a multi-step process. Optimizing such a sequence involves more than enhancing the yield of each individual step; it requires a holistic approach to manage interdependencies between reactions. researchgate.net Modern strategies employ automated systems and statistical modeling to efficiently explore the complex interplay of various reaction parameters.

Key Optimization Parameters: In a typical multi-step synthesis, several variables are crucial for optimization:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature for each step can maximize product formation while minimizing decomposition or side reactions. nih.govbohrium.com

Reagent Concentration/Equivalents: Adjusting the ratio of reactants, catalysts, and reagents can significantly impact reaction efficiency and selectivity. nih.gov

Residence Time (in Flow Chemistry): In continuous flow systems, the time reactants spend in the reactor is a critical parameter that can be finely tuned to maximize conversion and yield. nih.gov

Catalyst Loading: For catalyzed reactions, using the optimal amount of catalyst is essential for balancing reaction speed, cost, and potential product contamination. nih.gov

Advanced Optimization Platforms: Automated continuous flow platforms combined with Bayesian optimization algorithms represent a state-of-the-art approach to this challenge. researchgate.netnih.gov These systems can autonomously perform a series of experiments, varying multiple parameters simultaneously. The algorithm uses the results from previous experiments to inform the conditions for the next, efficiently navigating the multi-dimensional parameter space to locate the optimal conditions much faster than traditional one-variable-at-a-time (OVAT) methods. nih.gov

For example, in the development of a two-step telescoped synthesis, a Bayesian optimization algorithm was able to find conditions that yielded an 85% combined yield after only 12 experiments. nih.gov This data-driven approach is particularly powerful for telescoped processes where intermediates are not isolated, as it can account for the complex chemical interactions between sequential reaction steps. researchgate.netbohrium.com

The table below illustrates typical variables and objectives in an optimized multi-step synthesis.

| Variable Parameter | Optimization Objective | Example Method | Citation |

| Reactor Temperature | Maximize Yield / Space-Time Yield (STY) | Automated Continuous Flow Platform | nih.gov |

| Reagent Flow Rate / Ratio | Maximize Yield, Minimize E-Factor | Bayesian Optimization | researchgate.net |

| Residence Time | Maximize Product Conversion | Closed-Loop Control System | bohrium.com |

| Catalyst Amount | Achieve High Yield with Minimal Catalyst | Latin Hypercube Sampling (LHS) for initial conditions | nih.gov |

By applying these advanced optimization methodologies, the synthesis of this compound can be made more efficient, scalable, and economically viable, moving from laboratory-scale discovery to robust production. bohrium.com

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 3 Hydroxypropyl Phenol

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in 4-Bromo-2-(3-hydroxypropyl)phenol is primarily influenced by the activating hydroxyl group and the deactivating, yet directing, bromine substituent.

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This directing group enhances electron density at the ortho and para positions. In this compound, the para position is occupied by the bromine atom, and one ortho position is substituted with the hydroxypropyl chain. Therefore, further substitution is anticipated to occur at the remaining vacant ortho and meta positions relative to the hydroxyl group.

Bromination of phenols can be so facile that it may proceed without a catalyst, and the choice of solvent can influence the extent of substitution. youtube.comnih.gov For instance, reaction with bromine in a polar solvent like water can lead to polysubstitution, while less polar solvents may allow for monosubstitution. youtube.com Given the existing substitution pattern, further bromination would likely occur at the position ortho to the hydroxyl group.

Table 1: Illustrative Electrophilic Aromatic Substitution of this compound

| Reactant | Reagent(s) | Expected Major Product(s) | Reaction Type |

| This compound | Br₂ / CCl₄ | 2,4-Dibromo-6-(3-hydroxypropyl)phenol | Electrophilic Aromatic Substitution (Bromination) |

| This compound | HNO₃ / H₂SO₄ | 4-Bromo-2-(3-hydroxypropyl)-6-nitrophenol | Electrophilic Aromatic Substitution (Nitration) |

Nucleophilic Aromatic Substitution Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. sigmaaldrich.com In this compound, the ring is activated by an electron-donating hydroxyl group, which disfavors the SNAr mechanism.

However, modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can facilitate the substitution of the bromine atom. For instance, palladium-catalyzed reactions have been developed for the conversion of aryl halides to phenols under milder conditions. bldpharm.com Additionally, research has explored the use of radicals to transiently activate aryl halides for nucleophilic substitution. nih.gov

Oxidative Transformations of the Phenolic Moiety

The phenolic moiety is susceptible to oxidation, which can proceed through various pathways, often involving the formation of a phenoxyl radical via hydrogen atom abstraction. masterorganicchemistry.com The electrochemical oxidation of para-substituted phenols has been shown to be influenced by the nature of the substituent. nih.govsigmaaldrich.com The oxidation of this compound can lead to the formation of quinone-type structures or undergo polymerization, depending on the oxidant and reaction conditions. The presence of the electron-donating hydroxypropyl group and the electron-withdrawing bromine atom will influence the oxidation potential and the subsequent reaction pathways.

Reactivity of the Hydroxypropyl Side Chain

The hydroxypropyl side chain offers two primary sites for chemical reactions: the terminal hydroxyl group and the benzylic carbon atom.

Reactions Involving the Terminal Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol of the hydroxypropyl group can undergo typical alcohol reactions. researchgate.netbldpharm.com

Esterification: While phenols react slowly with carboxylic acids, their esterification can be readily achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. The terminal hydroxyl group of this compound can be selectively esterified under appropriate conditions.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. sigmaaldrich.com The hydroxyl group of the side chain can be converted to an alkoxide with a strong base and then reacted with an alkyl halide to form an ether.

Table 2: Illustrative Reactions of the Terminal Hydroxyl Group

| Reactant | Reagent(s) | Expected Product | Reaction Type |

| This compound | Acetic Anhydride (B1165640), Pyridine | 3-(3-Bromo-4-hydroxyphenyl)propyl acetate | Esterification |

| This compound | 1. NaH 2. CH₃I | 4-Bromo-2-(3-methoxypropyl)phenol | Williamson Ether Synthesis |

Reactions at the Benzylic Position of the Alkyl Chain (e.g., Oxidation)

The benzylic carbon of the hydroxypropyl side chain is activated towards oxidation, provided it bears at least one hydrogen atom. Strong oxidizing agents can oxidize the entire alkyl side chain to a carboxylic acid. However, more controlled oxidation of the benzylic alcohol can yield an aldehyde or a ketone. In the case of this compound, the carbon attached to the aromatic ring is a benzylic position. Oxidation at this position can lead to different products depending on the reagents and conditions used. For instance, strong oxidizing agents like potassium permanganate (B83412) would likely cleave the propyl chain and oxidize the benzylic carbon to a carboxylic acid. Milder oxidizing agents could potentially oxidize the benzylic CH₂ group.

Table 3: Illustrative Oxidation Reactions at the Benzylic Position

| Reactant | Reagent(s) | Expected Product | Reaction Type |

| This compound | KMnO₄, H₂O, heat | 5-Bromo-2-hydroxybenzoic acid | Side-chain Oxidation |

Reactivity of the Aryl Bromine Atom

The bromine atom attached to the aromatic ring is a versatile functional group that serves as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the synthetic utility of this compound, enabling its use as a building block in the synthesis of more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

The aryl bromine atom of this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the construction of biaryl systems, arylamines, and diaryl ethers, all of which are important structural motifs in medicinal chemistry and materials science.

C-C Bond Formation: The Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds. wikipedia.orglibretexts.org In this reaction, an aryl halide is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For a compound like this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the nature of the organoboron reagent used. For instance, the coupling of a similar substrate, 4'-bromo-2'-hydroxyacetophenone, with alkyl(trifluoro)borates has been shown to be an effective method for the synthesis of 4'-alkyl-2'-hydroxyacetophenones. researchgate.net This suggests that this compound could similarly be alkylated or arylated at the 4-position.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of great significance for the synthesis of anilines and their derivatives. The mechanism generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the arylamine product. wikipedia.orgnumberanalytics.com The reaction is compatible with a wide range of functional groups, although the presence of the two hydroxyl groups in this compound might necessitate the use of a strong, non-nucleophilic base to avoid deprotonation of the substrate's hydroxyl groups competing with the amination reaction.

C-O Bond Formation: The formation of a new carbon-oxygen bond at the position of the aryl bromine can be achieved through reactions like the Ullmann condensation or palladium-catalyzed etherification. The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol, often requiring high temperatures. wikipedia.org More modern, milder methods often employ palladium catalysts. These reactions would allow for the synthesis of diaryl ethers or alkyl aryl ethers from this compound.

A summary of potential cross-coupling reactions is presented in the table below.

| Coupling Reaction | Bond Formed | Typical Reagents | Potential Product from this compound |

| Suzuki-Miyaura | C-C | R-B(OH)₂, Pd catalyst, Base | 4-R-2-(3-hydroxypropyl)phenol |

| Buchwald-Hartwig | C-N | R₂NH, Pd catalyst, Base | 4-(R₂N)-2-(3-hydroxypropyl)phenol |

| Ullmann/Pd-catalyzed | C-O | R-OH, Cu or Pd catalyst, Base | 4-(R-O)-2-(3-hydroxypropyl)phenol |

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aryl bromine atom can be converted into an organometallic species, such as a Grignard reagent or an organolithium reagent. These reagents are potent nucleophiles and strong bases, widely used for forming new carbon-carbon bonds. uoanbar.edu.iqlibretexts.org

Grignard Reagents: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields a Grignard reagent (RMgX). mnstate.eduleah4sci.com However, the presence of acidic protons in the molecule, such as those from the two hydroxyl groups in this compound, is problematic. Grignard reagents are highly basic and would be quenched by these acidic protons. libretexts.org Therefore, the formation of a stable Grignard reagent from this compound would likely require a protection strategy for the hydroxyl groups prior to the reaction with magnesium.

Organolithium Reagents: Organolithium reagents can be prepared by the reaction of an aryl halide with lithium metal. masterorganicchemistry.comslideshare.net Similar to Grignard reagents, organolithiums are extremely strong bases and would be incompatible with the unprotected hydroxyl groups of the target molecule. wikipedia.org A common strategy to overcome this is the use of excess organolithium reagent to deprotonate the acidic functional groups, with an additional equivalent of the reagent then undertaking the desired reaction. Alternatively, protection of the hydroxyl groups would be necessary.

Intermolecular and Intramolecular Reaction Pathways

Beyond the reactions centered on the aryl bromine, this compound can participate in various intermolecular and intramolecular reactions, primarily involving its hydroxyl groups.

Intermolecular Reactions: The phenolic and primary alcohol moieties can undergo typical reactions of these functional groups, such as etherification or esterification, with appropriate electrophiles. Nucleophilic aromatic substitution, where a nucleophile displaces the bromine atom, is also a possibility, though it generally requires harsh conditions or activation by strongly electron-withdrawing groups. chemistrysteps.comlibretexts.org

Intramolecular Reactions: The strategic positioning of the 3-hydroxypropyl side chain ortho to the phenolic hydroxyl group and para to the bromine atom allows for the possibility of intramolecular cyclization reactions. A particularly plausible pathway is an intramolecular Williamson ether synthesis or a transition metal-catalyzed intramolecular C-O bond formation. Deprotonation of the primary alcohol followed by nucleophilic attack on the carbon bearing the bromine atom (or a metal-activated derivative) would lead to the formation of a seven-membered heterocyclic ring, a chromane (B1220400) derivative. Such intramolecular cyclizations of substituted phenols are known to be effective methods for the synthesis of heterocyclic systems. youtube.com

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the key transformations involving this compound are generally well-understood from studies on analogous systems.

The mechanism of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orglibretexts.orgwikipedia.org The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions.

The mechanism of intramolecular C-O bond formation to form a cyclic ether can proceed through different pathways depending on the reaction conditions. An S_NAr (nucleophilic aromatic substitution) mechanism would involve the attack of the alkoxide (from the deprotonated hydroxypropyl chain) on the carbon bearing the bromine, forming a Meisenheimer-like intermediate, followed by the loss of the bromide ion. However, this is generally slow for unactivated aryl halides. A more likely pathway involves transition metal catalysis . For instance, a palladium-catalyzed intramolecular etherification would proceed via a catalytic cycle similar to the Buchwald-Hartwig C-O coupling, involving oxidative addition of the aryl bromide to a Pd(0) species, coordination and deprotonation of the alcohol, and subsequent reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. Mechanistic studies on related systems have provided detailed insights into these processes.

Derivatization and Structural Analogues of 4 Bromo 2 3 Hydroxypropyl Phenol

Strategies for Functional Group Interconversion on the Side Chain

The 3-hydroxypropyl side chain of 4-Bromo-2-(3-hydroxypropyl)phenol offers a versatile platform for a variety of functional group interconversions. These transformations can alter the polarity, reactivity, and steric profile of the molecule.

The primary alcohol of the hydroxypropyl group can undergo oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. solubilityofthings.com For instance, mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) would likely produce 4-bromo-2-(3-oxopropyl)phenol, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent could lead to the formation of 3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Conversely, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of a wide range of functionalities. For example, reaction with a halide source like sodium iodide after tosylation would yield 4-bromo-2-(3-iodopropyl)phenol. Similarly, displacement with azide (B81097) followed by reduction could provide the corresponding amine, 4-bromo-2-(3-aminopropyl)phenol. vanderbilt.edu

Etherification of the primary alcohol is another common strategy. Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide, can be employed to introduce various alkyl or aryl groups, leading to derivatives such as 4-bromo-2-(3-methoxypropyl)phenol or 4-bromo-2-(3-benzyloxypropyl)phenol.

The following table summarizes potential functional group interconversions on the 3-hydroxypropyl side chain:

| Starting Functional Group | Reagent(s) | Product Functional Group | Example Product Name |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | 4-Bromo-2-(3-oxopropyl)phenol |

| Primary Alcohol | Potassium permanganate (KMnO₄) | Carboxylic Acid | 3-(5-Bromo-2-hydroxyphenyl)propanoic acid |

| Primary Alcohol | 1. p-Toluenesulfonyl chloride, pyridine2. Sodium iodide | Alkyl Iodide | 4-Bromo-2-(3-iodopropyl)phenol |

| Primary Alcohol | 1. Sodium hydride2. Methyl iodide | Methyl Ether | 4-Bromo-2-(3-methoxypropyl)phenol |

| Primary Alcohol | 1. Triphenylphosphine, DEAD2. Phthalimide3. Hydrazine | Primary Amine | 4-bromo-2-(3-aminopropyl)phenol |

Synthesis of Bromophenol Analogues with Varying Alkyl Chain Lengths and Functionalizations

The synthesis of structural analogues of this compound with different alkyl chain lengths and functional groups is crucial for structure-activity relationship (SAR) studies. One common approach involves the Claisen rearrangement of appropriately substituted allyl aryl ethers. For example, starting with 4-bromo-2-allylphenol, a subsequent hydroboration-oxidation of the terminal alkene would yield the target molecule, this compound. By using different substituted allyl ethers, the chain length and functionalization can be varied.

Alternatively, Friedel-Crafts acylation of 4-bromophenol (B116583) with a suitable acyl halide (e.g., 4-chlorobutyryl chloride) followed by reduction of the resulting ketone can provide access to analogues with longer alkyl chains. The terminal halide on the chain can then be subjected to nucleophilic substitution to introduce various functional groups.

Another synthetic route involves the ortho-lithiation of a protected 4-bromophenol, followed by reaction with an appropriate electrophile, such as an epoxide or an α,β-unsaturated ester. For instance, reaction with propylene (B89431) oxide would yield a secondary alcohol, 4-bromo-2-(2-hydroxypropyl)phenol.

The table below outlines synthetic strategies for preparing analogues with different side chains:

| Starting Material | Key Reaction(s) | Resulting Analogue Structure |

| 4-Bromo-2-allylphenol | Hydroboration-oxidation | This compound |

| 4-Bromophenol | Friedel-Crafts acylation with succinic anhydride (B1165640), followed by reduction | 4-(5-Bromo-2-hydroxyphenyl)butanoic acid |

| Protected 4-bromophenol | Ortho-lithiation, reaction with ethylene (B1197577) oxide | 4-Bromo-2-(2-hydroxyethyl)phenol |

| 4-Bromophenol | Alkylation with 1,4-dibromobutane | 4-Bromo-2-(4-bromobutyl)phenol |

Derivatization for Enhanced Reactivity or Specific Chemical Probing

Derivatization of this compound can be performed to enhance its reactivity for subsequent reactions or to create specific chemical probes. nih.gov The phenolic hydroxyl group is a primary target for such modifications. Conversion of the phenol (B47542) to a triflate (trifluoromethanesulfonate) ester dramatically increases its reactivity in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, vinyl, or amino substituents at the phenolic position.

For chemical probing applications, the introduction of reporter groups is a common strategy. nih.gov For example, the 3-hydroxypropyl side chain could be esterified with a fluorescent carboxylic acid, such as dansyl chloride, to create a fluorescent probe. Alternatively, a biotin (B1667282) moiety could be attached to the side chain, enabling the use of the molecule in affinity-based biochemical assays.

The bromine atom on the aromatic ring also serves as a handle for derivatization. It can be converted to a boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic acid derivative can then participate in Suzuki coupling reactions to form biaryl structures.

The following table provides examples of derivatization for enhanced reactivity and probing:

| Target Functional Group | Derivatization Reaction | Reagent(s) | Resulting Functionality | Application |

| Phenolic Hydroxyl | Triflation | Triflic anhydride, pyridine | Triflate ester | Enhanced reactivity in cross-coupling reactions |

| 3-Hydroxypropyl Side Chain | Esterification | Dansyl chloride, base | Fluorescent ester | Fluorescent chemical probe |

| 3-Hydroxypropyl Side Chain | Etherification | Biotin-PEG-Br, base | Biotinylated ether | Affinity-based probing |

| Bromo Group | Borylation | n-Butyllithium, triisopropyl borate | Boronic ester | Suzuki coupling reactions |

Regioselective Derivatization Techniques on the Aromatic Ring

The aromatic ring of this compound has three available positions for further substitution (positions 3, 5, and 6). The directing effects of the existing substituents (the hydroxyl group, the hydroxypropyl group, and the bromine atom) play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating and ortho-, para-directing group, while the alkyl side chain is a weak activating and ortho-, para-directing group. The bromine atom is a deactivating but ortho-, para-directing group.

Given the substitution pattern, electrophilic substitution is most likely to occur at the positions ortho and para to the powerful hydroxyl group. Position 6 is ortho to the hydroxyl and the hydroxypropyl group, making it sterically hindered but electronically activated. Position 3 is ortho to the hydroxypropyl group and meta to the hydroxyl and bromo groups. Position 5 is ortho to the bromo group and meta to the hydroxyl and hydroxypropyl groups.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization. nih.gov By protecting the phenolic hydroxyl group as a directed metalation group (DMG), such as a methoxymethyl (MOM) ether or a carbamate, it is possible to direct lithiation specifically to the C6 position. Quenching the resulting aryllithium species with an electrophile allows for the introduction of a wide range of substituents at this position.

For instance, protection of the phenol as a pivaloate ester followed by treatment with a strong base like s-butyllithium would likely lead to deprotonation at the C6 position. Subsequent reaction with an electrophile, such as iodine or an aldehyde, would introduce a new substituent at this position with high regioselectivity.

The table below summarizes potential regioselective derivatization reactions on the aromatic ring:

| Reaction Type | Reagent(s) | Expected Major Product Position(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 6 | Strong directing effect of the hydroxyl group to the ortho position. |

| Bromination | Br₂, FeBr₃ | 6 | The hydroxyl group is a stronger activator and director than the bromo group. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6 | Steric hindrance may be a factor, but electronic activation by the hydroxyl group dominates. |

| Directed ortho-Metalation | 1. Protection of OH2. s-BuLi3. Electrophile | 6 | The directing metalation group forces lithiation at the adjacent ortho position. |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "4-Bromo-2-(3-hydroxypropyl)phenol". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons, the protons of the propyl chain, and the hydroxyl protons. The aromatic region would likely show a characteristic splitting pattern corresponding to the substituted benzene (B151609) ring. The chemical shifts and coupling constants of these protons would confirm the substitution pattern. The propyl chain protons would exhibit signals with specific multiplicities (triplets and a multiplet) and integrations corresponding to the number of protons on each carbon. The chemical shifts of the methylene (B1212753) groups adjacent to the aromatic ring and the hydroxyl group would be indicative of their respective electronic environments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. A predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the propyl chain. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbons bonded to bromine, oxygen, and other carbons. For instance, predicted ¹³C NMR data for a similar compound, 4-bromophenol (B116583), shows characteristic shifts for the carbon atoms in the aromatic ring. chemicalbook.com

Predicted ¹H NMR Data (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 | d | 1H | Aromatic H |

| ~7.0 | dd | 1H | Aromatic H |

| ~6.8 | d | 1H | Aromatic H |

| ~5.0 | s (br) | 1H | Phenolic OH |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.7 | t | 2H | Ar-CH₂- |

| ~1.8 | m | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data (Illustrative)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 | C-OH (Aromatic) |

| ~132 | C-Br |

| ~130 | Aromatic CH |

| ~128 | Aromatic C-C |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~62 | -CH₂-OH |

| ~34 | Ar-CH₂- |

Mass Spectrometry Techniques for Molecular Identity and Purity Assessment (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing moderately polar compounds like phenols. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For "this compound", one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the molecular identity of "this compound" and distinguishing it from other isomers or compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion, for example, would be used to calculate the elemental composition, which must match C₉H₁₂BrO₂⁺.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For instance, the fragmentation of a related compound, 3-bromo-2-hydroxypropyl 4-isopropylphenyl ether, has been studied, and similar fragmentation pathways involving the loss of the propyl chain or the bromine atom could be expected for "this compound". researchgate.net A comprehensive analysis of the fragmentation patterns of a series of isomeric N-chloro(or bromo)benzyl-substituted hydroxy-stilbazole halides has also been conducted, providing insights into the general behavior of such brominated phenolic compounds under mass spectrometric conditions. researchgate.netnih.gov

Expected Mass Spectrometric Data

| Technique | Ionization Mode | Expected m/z | Information Provided |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |

| ESI-MS | Negative | [M-H]⁻ | Molecular Weight Confirmation |

| HRMS | Positive | [M+H]⁺ | Elemental Composition (C₉H₁₂BrO₂⁺) |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly useful for identifying the hydroxyl (-OH) and other functional groups in "this compound". A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. The C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-700 cm⁻¹. An IR spectrum of a related compound, [(5-phpyms)₂Cu]n, shows characteristic peaks for various functional groups which can be used for comparative purposes. rsc.org

Raman spectroscopy is a complementary technique to IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. Therefore, the C=C stretching vibrations of the aromatic ring and the C-Br bond would be expected to show strong signals in the Raman spectrum.

Expected Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3200-3600 | O-H stretch (phenolic and alcoholic) | IR |

| >3000 | Aromatic C-H stretch | IR, Raman |

| 2850-2960 | Aliphatic C-H stretch | IR, Raman |

| 1450-1600 | Aromatic C=C stretch | IR, Raman |

| 1000-1300 | C-O stretch | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For "this compound", a single-crystal X-ray diffraction analysis would reveal the exact conformation of the propyl side chain relative to the phenol (B47542) ring and how the molecules pack in the crystal lattice. This would allow for the direct visualization of intramolecular and intermolecular hydrogen bonds involving the phenolic and alcoholic hydroxyl groups. While a crystal structure for the specific title compound is not publicly available, the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, has been reported, providing insights into the types of intermolecular interactions that can be expected. researchgate.net

Chromatographic Methods for Separation, Isolation, and Purity Profiling (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of "this compound".

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. scirp.orgchromatographyonline.com A reversed-phase HPLC method, using a C18 or a more specialized column like a pentafluorophenyl (PFP) column, would be suitable for the analysis of "this compound". thermofisher.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. sielc.com Detection is commonly performed using a UV detector, as the phenolic ring is a strong chromophore. An HPLC method would be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC) can also be employed for the analysis of phenols, although derivatization is often necessary to improve volatility and chromatographic performance. epa.gov The phenolic hydroxyl group can be derivatized, for example, by silylation or by conversion to an ether. The choice of column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation from any impurities. Flame ionization detection (FID) or mass spectrometry (GC-MS) can be used for detection and identification.

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18, PFP | Acetonitrile/Water (with acid) | UV, MS | Purity Assessment, Quantification |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of molecules. For a molecule like 4-Bromo-2-(3-hydroxypropyl)phenol, DFT calculations at a level such as B3LYP/6-311G++(d,p) would be a common choice to obtain an optimized geometry and various molecular properties. nih.gov

DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For instance, research on bromophenols has shown systematic trends, such as an increase in the O-H bond length and a decrease in the C-O bond length with an increasing number of bromine substitutions. nih.gov While this compound has only one bromine atom, the electronic effects of both the bromo and hydroxypropyl substituents would be quantifiable.

Furthermore, these calculations yield crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Theoretical studies on other phenolic compounds have used these descriptors to understand their antioxidant properties, where a lower ionization potential (related to the HOMO energy) often correlates with higher antioxidant activity. researchgate.net The electron-donating or -withdrawing nature of the substituents significantly impacts these energies. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound from Hypothetical DFT Calculations

| Parameter | Predicted Value | Significance |

| C4-Br Bond Length | ~1.90 Å | Reflects the covalent bond between carbon and bromine. |

| Phenolic O-H Bond Length | ~0.97 Å | Influenced by intramolecular hydrogen bonding possibilities. nih.gov |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. nih.gov |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

This table is illustrative and contains hypothetical data based on typical values for similar compounds.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the potential reaction pathways for a molecule and identifying the energy barriers associated with them. For this compound, this could involve studying its behavior in various chemical transformations, such as oxidation, alkylation, or reactions related to its antioxidant capacity. frontiersin.orgacs.org

The study of reaction mechanisms often involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. Quantum chemical methods can be used to model the geometry and energy of these transient structures. nih.gov

For example, theoretical investigations into the enzymatic decarboxylation of phenolic acids have successfully used quantum chemistry to support a mechanism involving a quinone methide intermediate. nih.gov This type of intermediate is relevant to phenols and could be a plausible species in certain reactions of this compound. By calculating the energy profile of the reaction, researchers can distinguish between different possible mechanisms and identify the most favorable pathway. nih.gov Such analyses are crucial for understanding everything from biological activity to industrial synthesis. acs.orgacs.org

Structure-Reactivity Relationship Modeling (e.g., Hammett Equation Analysis)

Structure-reactivity relationships provide a framework for understanding how a molecule's structure affects its chemical reactivity. The Hammett equation is a classic example of a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. viu.ca It relates the logarithm of the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). viu.cacdnsciencepub.com

log(k/k₀) = ρσ

In this equation, k is the rate constant for the substituted compound, k₀ is the rate constant for the parent (unsubstituted) compound, σ is the Hammett substituent constant which depends on the substituent and its position (meta or para), and ρ is the reaction constant which depends on the nature of the reaction. viu.ca

For this compound, the bromine atom is in the para position relative to the hydroxyl group, and the hydroxypropyl group is in the ortho position. The Hammett equation is most directly applied to meta and para substituents. The electronic effect of the para-bromo group (a +M, -I effect) would be quantified by its σₚ value. Studies on the reactions of various substituted phenols have successfully used Hammett plots to elucidate reaction mechanisms. cdnsciencepub.comresearchgate.net A negative ρ value, for instance, indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. viu.caresearchgate.net By studying a known reaction with this compound and comparing its rate to phenol (B47542), one could determine if the combined electronic effects of the substituents accelerate or retard the reaction.

Table 2: Hammett Equation Parameters for Substituents of this compound

| Substituent | Position | Hammett Constant (σ) | Expected Influence on Reactivity |

| Bromo | para | +0.23 | Electron-withdrawing, generally decreases rate of electrophilic substitution. |

| Hydroxypropyl | ortho | N/A (Steric effects dominate) | Primarily exerts steric hindrance, complicating direct Hammett analysis. |

Note: Standard Hammett constants are typically not used for ortho substituents due to the significant influence of steric effects.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR), which are indispensable for chemical characterization. nih.govlibretexts.org

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, often made using the Gauge-Independent Atomic Orbital (GIAO) method, can be remarkably accurate when appropriate levels of theory and basis sets are used. nih.govnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the protons of the hydroxypropyl chain, and the phenolic and alcoholic hydroxyl protons. The chemical shift of the phenolic OH proton is particularly sensitive to hydrogen bonding. nih.govlibretexts.org Comparing predicted spectra with experimental data can confirm the structure or even lead to the revision of a previously proposed structure. nih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For the target molecule, characteristic peaks would be predicted for the O-H stretch (both phenolic and alcoholic), aromatic C-H stretches, C-O stretches, and the C-Br stretch. libretexts.org The broadness of the O-H peak, a hallmark of alcohols and phenols in experimental spectra due to hydrogen bonding, can also be investigated computationally. libretexts.org Modern machine learning models are also emerging as a rapid alternative to traditional DFT for predicting IR spectra. arxiv.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm | Splitting patterns depend on coupling between adjacent protons. |

| ¹H NMR | Phenolic OH | 4 - 7 ppm | Broad singlet, position is concentration and solvent dependent. libretexts.org |

| ¹H NMR | -CH₂-OH | ~3.7 ppm | Triplet, coupled to adjacent CH₂. |

| ¹³C NMR | C-Br | ~115 ppm | Carbon atom directly attached to the electronegative bromine. |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ | Broad band indicative of hydrogen bonding. libretexts.org |

| IR | C-O Stretch | 1000 - 1260 cm⁻¹ | Strong absorption. libretexts.org |

This table is illustrative and contains hypothetical data based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are the method of choice for exploring the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in a condensed phase (like a solution or a mixture). nih.gov

For this compound, an MD simulation would involve placing the molecule, or many copies of it, in a simulation box, often with a solvent like water. The simulation then solves Newton's equations of motion for every atom, allowing the system to evolve over time (typically nanoseconds to microseconds). This provides a "movie" of molecular motion.

Such simulations would be invaluable for understanding the conformational flexibility of the 3-hydroxypropyl side chain. The chain can rotate around its single bonds, adopting various conformations. MD can reveal the most populated conformations and the energy barriers between them. It can also provide detailed insight into intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules through hydrogen bonding and van der Waals forces. mdpi.com This is particularly relevant for understanding physical properties like solubility and for studying how the molecule might interact with a biological target, such as a protein active site. mdpi.com Studies on phenolic resins and other molecules with alkyl chains have demonstrated the power of MD in understanding the structure and dynamics of complex systems. nih.govrsc.org

Role As a Chemical Intermediate and Potential Non Clinical Applications

Utilization in the Synthesis of Complex Organic Scaffolds and Heterocycles

The molecular architecture of 4-Bromo-2-(3-hydroxypropyl)phenol makes it a valuable starting material for the construction of more complex organic molecules and heterocyclic systems. The presence of three distinct functional groups—the phenolic hydroxyl, the alkyl hydroxyl, and the bromine atom—offers multiple reaction sites for chemists to exploit.

The bromine atom, in particular, is a key functional handle for introducing further complexity. It can readily participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are fundamental in modern organic synthesis, allowing for the attachment of a wide array of aryl, vinyl, or alkynyl groups to the phenolic ring. For instance, a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been successfully utilized in Suzuki cross-coupling reactions to synthesize a series of analogs with various electron-donating and withdrawing functional groups. nih.gov This highlights the potential of the bromo-substituted phenyl ring in this compound to serve as a versatile platform for creating diverse molecular libraries.

Furthermore, the hydroxyl groups can be functionalized or can direct further reactions. The phenolic hydroxyl can be converted into an ether or an ester, or it can participate in reactions that lead to the formation of heterocyclic rings, such as coumarins or chromanes. The primary alcohol of the hydroxypropyl side chain can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for elaboration. It can also be used to form esters or ethers, or to build upon the side chain.

The synthesis of Schiff base derivatives is another area where related brominated phenols have been employed. For example, 5-bromosalicylaldehyde, a structurally related compound, reacts with various anilines to form Schiff bases, which can then act as ligands for metal complexes. nih.govnih.govresearchgate.netnih.gov This suggests that the phenolic aldehyde precursor to this compound, or the compound itself after oxidation of the side chain, could be used to create novel Schiff base ligands with potential applications in catalysis or materials science.

Application in Materials Science (e.g., Precursors for Polymers or Functional Materials)

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and an alkyl hydroxyl group, makes it a candidate as a monomer or a precursor for the synthesis of polymers and other functional materials. The hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polyesters or polyethers. The bromine atom offers a site for post-polymerization modification, allowing for the introduction of specific functionalities to tailor the properties of the resulting material.

While direct polymerization of this compound is not widely documented in the readily available literature, the use of similar phenolic compounds as precursors for polymers is well-established. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a styrene-like monomer derived from ferulic acid, has been used as a platform to prepare functional monomers for radical polymerizations, leading to both thermoplastics and thermoset polymers. mdpi.com This demonstrates the principle of utilizing functionalized phenols in polymer synthesis. The hydroxypropyl group in this compound could potentially be modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, transforming it into a versatile monomer.

The presence of the bromine atom also imparts flame-retardant properties, a characteristic feature of many brominated organic compounds. ontosight.aiontosight.ai While this specific compound is not a commercial flame retardant, its structure is analogous to other brominated phenols used for this purpose. This suggests a potential, albeit unexplored, application in the development of new flame-retardant materials.

Use as a Chemical Probe or Reagent in Synthetic Organic Reactions

In the context of synthetic organic chemistry, this compound and its derivatives can serve as valuable reagents or probes. The defined substitution pattern on the aromatic ring makes it a useful building block for preparing more complex molecules where precise positioning of functional groups is required.

The reaction of amides with bromine in an aqueous or ethanolic solution of sodium hydroxide, known as the Hoffmann bromamide (B1595942) degradation, is a classic organic reaction for the synthesis of primary amines with one less carbon atom. byjus.com While not a direct application of this compound, this illustrates the reactivity of bromine in the presence of other functional groups, a principle that could be applied in reactions involving this compound.

The synthesis of various bromophenols, such as o-bromophenol and p-bromophenol, is well-documented and often involves the direct bromination of phenol (B47542) under controlled conditions. orgsyn.orgorgsyn.org These procedures highlight the methods by which the bromine atom can be introduced onto a phenol ring, a process that is fundamental to the synthesis of this compound itself. The resulting bromophenols are then used as intermediates in a multitude of synthetic transformations.

Environmental Chemistry Research (e.g., as a Model Compound for Understanding Environmental Fate and Transformation Pathways of Brominated Phenols)

Brominated phenols are a class of compounds that have received attention in environmental science due to their use as flame retardants and biocides, and their potential persistence and toxicity in the environment. ontosight.aiontosight.aieuropa.eu this compound can serve as a valuable model compound for studying the environmental fate and transformation of these more complex brominated phenolic compounds.

Research on the degradation of phenolic compounds in the environment is crucial for understanding and mitigating pollution. Studies have shown that microorganisms can degrade phenols through various metabolic pathways, often involving ring cleavage enzymes. nih.gov The degradation of halogenated organic compounds, including brominated ones, can occur through enzymatic dehalogenation. mdpi.com By studying the biodegradation of a relatively simple molecule like this compound, scientists can gain insights into the mechanisms by which more complex brominated flame retardants might be broken down in the environment.

Furthermore, the presence of bromide ions in water can influence the transformation of phenolic compounds during disinfection processes. For example, the oxidation of bromide by disinfectants like peracetic acid can lead to the formation of hypobromous acid, which can then react with phenols to form brominated organic compounds. researchgate.net Studying the reactions of this compound under such conditions can help to elucidate the formation pathways of potentially harmful disinfection byproducts.

Future Research Directions and Outlook

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research could focus on:

Catalytic C-H Functionalization: Direct, regioselective functionalization of the C-H bonds on the phenol (B47542) or bromophenol starting material could provide a more atom-economical route to the desired product. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. chemicalbook.com The synthesis of 4-Bromo-2-(3-hydroxypropyl)phenol could be adapted to a flow process, potentially starting from the bromination of 2-propylphenol (B147445) or the alkylation of 4-bromophenol (B116583).

Biocatalysis: The use of enzymes as catalysts could enable highly selective and environmentally benign syntheses. For instance, a lipase (B570770) could be used for the selective acylation or deacylation of a precursor, or an oxidase could be employed for the selective hydroxylation of a propyl-substituted bromophenol.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are gaining traction as a green chemistry approach. nih.gov Investigating the feasibility of mechanochemical Friedel-Crafts type reactions or other coupling reactions could lead to a more sustainable synthesis of this compound and its derivatives. beilstein-journals.org

A plausible, though yet to be reported, synthetic approach could involve the Friedel-Crafts acylation of 4-bromophenol with succinic anhydride (B1165640) to form an intermediate keto-acid, followed by reduction of both the ketone and the carboxylic acid. stackexchange.comvedantu.com The development of a one-pot version of such a sequence would be a significant step forward.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctional nature of this compound opens the door to a wide array of chemical transformations. A systematic exploration of its reactivity could uncover novel and potentially useful chemical behavior.

Key areas for future study include:

Selective Functionalization: Developing methods for the selective reaction of one functional group in the presence of the others is a key challenge. For example, selective etherification or esterification of the phenolic hydroxyl versus the primary alcohol, or selective palladium-catalyzed cross-coupling at the bromine position without affecting the hydroxyl groups.

Intramolecular Cyclization: The proximity of the hydroxyl groups and the aromatic ring suggests the possibility of intramolecular cyclization reactions to form novel heterocyclic structures, such as substituted chromanes or other oxygen-containing heterocycles.

Oxidative Coupling: The oxidation of bromophenols can lead to the formation of dimeric and polymeric products. nih.gov A controlled oxidation of this compound could be explored for the synthesis of novel polymers with potentially interesting material properties.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents and the synthesis of a library of derivatives. nih.gov

The table below outlines potential reactions and the expected products, highlighting the versatility of this compound as a building block.

| Reactant/Condition | Target Functional Group | Potential Product Class |

| Alkyl halide, Base | Phenolic OH / Alcoholic OH | Ethers |

| Acyl chloride, Base | Phenolic OH / Alcoholic OH | Esters |

| Oxidizing Agent (e.g., PCC) | Primary Alcohol | Aldehyde |

| Stronger Oxidizing Agent (e.g., KMnO4) | Primary Alcohol | Carboxylic Acid |

| Boronic Acid, Pd Catalyst | Bromine | Biaryl compounds |

| Organotin Reagent, Pd Catalyst | Bromine | Substituted aromatic compounds |

Development and Application of Advanced Characterization Techniques

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires the application of advanced characterization techniques. While standard techniques like NMR and IR spectroscopy are fundamental, more sophisticated methods can provide deeper insights.

Future efforts in characterization should include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. nih.gov

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular structure and reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. acs.org Techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in the structural elucidation of reaction products. libretexts.orgresearchgate.netlibretexts.orgacs.org The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key signature to look for in the mass spectrum. libretexts.orglibretexts.org

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), molecular orbital energies, and other physicochemical properties, providing a valuable complement to experimental data. acs.org

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Functional Group | Expected Signal/Feature |

| ¹H NMR | Aromatic Protons | Signals in the δ 6.5-7.5 ppm range. docbrown.infopressbooks.pub |

| Phenolic OH | A broad singlet, typically in the δ 4-8 ppm range. docbrown.infolibretexts.org | |

| Alcoholic OH | A broad singlet or a triplet, depending on the solvent and purity. libretexts.org | |

| -CH₂-CH₂-CH₂- | Signals in the δ 1.5-4.0 ppm range. | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-160 ppm range. |

| C-Br | Signal shifted to a lower field compared to unsubstituted carbons. | |

| C-OH (phenolic) | Signal in the δ 150-160 ppm range. | |

| C-OH (alcoholic) | Signal in the δ 50-70 ppm range. | |

| FTIR | O-H (phenolic and alcoholic) | A broad band in the 3200-3600 cm⁻¹ region. bibliotekanauki.pllibretexts.orgscielo.brlibretexts.org |

| C-O (phenolic and alcoholic) | Stretching vibrations in the 1000-1300 cm⁻¹ region. bibliotekanauki.pllibretexts.org | |

| Aromatic C=C | Stretching vibrations around 1500-1600 cm⁻¹. scielo.br | |

| Mass Spec. | Molecular Ion | Presence of M+ and M+2 peaks of nearly equal intensity. libretexts.orglibretexts.org |

Expanding Non-Clinical Application Areas in Chemical Sciences and Engineering

Beyond its potential as a synthetic intermediate, this compound could find applications in various non-clinical fields of chemical science and engineering.

Promising areas for exploration include:

Polymer Chemistry: The di-functionality of the hydroxyl groups makes this compound a potential monomer for the synthesis of polyesters and polyethers. The presence of the bromine atom could impart flame-retardant properties to these polymers. wikipedia.orgfrfabric.combsef.comoceanchemgroup.comrsc.org

Materials Science: The phenolic hydroxyl group can be used to graft the molecule onto surfaces, modifying their properties. For example, it could be used to create functionalized surfaces with tailored hydrophilicity or reactivity.

Flame Retardants: Brominated compounds are well-known for their flame-retardant properties. wikipedia.orgfrfabric.combsef.comoceanchemgroup.commst.dk this compound could be investigated as a reactive flame retardant, where it is chemically incorporated into a polymer backbone, reducing the potential for leaching.

Precursor for Biologically Active Molecules: While this article focuses on non-clinical applications, the structure of this compound makes it a potential precursor for the synthesis of more complex molecules with potential biological activity, an area that could be explored in separate, dedicated studies. mdpi.comnih.govnih.gov

The development of these applications will depend on a thorough understanding of the compound's properties and the establishment of efficient and scalable synthetic routes.

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-(3-hydroxypropyl)phenol, and how can purity be ensured?

A multi-step approach is typically employed:

- Bromination : Introduce the bromine substituent via electrophilic aromatic substitution using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperature (0–5°C) to minimize side reactions .

- Hydroxypropyl Introduction : Utilize Friedel-Crafts alkylation or Mitsunobu reaction with 3-hydroxypropanol, ensuring anhydrous conditions and catalysts like BF₃·Et₂O .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., phenolic -OH at δ 9–10 ppm, bromine’s deshielding effect) .

- X-ray Crystallography : Use SHELX suite for structure solution. Grow single crystals via slow evaporation (acetone/hexane). Refinement with SHELXL ensures accurate bond angles/geometry .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular ion [M-H]⁻ and fragmentation patterns .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

- Functional Selection : B3LYP with 6-311++G(d,p) basis set balances accuracy for bromine’s relativistic effects and hydroxyl group polarization .

- Key Analyses :

Advanced: What mechanisms underlie its biological activity, and how can they be studied experimentally?

- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten) with tyrosinase or cytochrome P450 isoforms. Monitor activity via spectrophotometry (e.g., L-DOPA oxidation for tyrosinase) .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (PDB: 5M8Q for tyrosinase). Focus on hydrogen bonding with the phenolic -OH and hydrophobic interactions with the bromine .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and ROS modulation (DCFH-DA probe) in cell lines (e.g., HeLa) .

Advanced: How should researchers resolve contradictions between experimental and computational data?

- Functional Validation : If DFT-predicted HOMO-LUMO gaps deviate from electrochemical measurements (cyclic voltammetry), test hybrid functionals (e.g., CAM-B3LYP) or include solvent effects (PCM model) .

- Stereochemical Discrepancies : Re-examine X-ray data for disorder or thermal motion artifacts. Use Hirshfeld surface analysis to confirm intermolecular interactions .

- Biological Activity Mismatches : Verify assay conditions (pH, temperature) and compound stability (HPLC post-assay). Consider metabolite interference via LC-MS .

Basic: What are the key stability considerations for storage and handling?

- Storage : Protect from light (amber vials at -20°C) to prevent debromination. Use desiccants to avoid hydrolysis of the hydroxypropyl group .

- Degradation Analysis : Monitor via TLC (Rf shifts) or GC-MS for decomposition products (e.g., 3-hydroxypropanol or bromophenol derivatives) .

Advanced: How does the hydroxypropyl group influence solubility and reactivity compared to analogs?

- Solubility : The polar hydroxypropyl chain enhances water solubility (logP ~2.1 vs. ~3.5 for non-hydroxylated analogs). Measure via shake-flask method (octanol/water) .

- Reactivity : The -OH group facilitates hydrogen bonding in supramolecular assemblies (studied via FT-IR and DSC). Compare with methyl or ethyl analogs to quantify steric/electronic effects .

Advanced: What strategies optimize regioselectivity in derivative synthesis?

- Directing Groups : Use protecting groups (e.g., acetyl for -OH) to direct electrophilic substitution to the para position .

- Cross-Coupling : Suzuki-Miyaura with Pd(PPh₃)₄ to introduce aryl groups at the bromine site. Monitor regiochemistry via NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.